molecular formula C19H24N4O3 B10980477 N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10980477
M. Wt: 356.4 g/mol
InChI Key: DHNPKFPOCQUMOU-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic molecule features a piperidine-4-carboxamide core, a structure frequently investigated for its potential to interact with central nervous system targets . The compound's structure incorporates both a 2-methoxybenzyl group and a 6-methoxypyridazin-3-yl moiety attached to the piperidine ring. Analogs containing the piperidine-4-carboxamide scaffold, such as D2AAK4, have been identified as multitarget ligands of aminergic G-protein coupled receptors (GPCRs) and are studied for their atypical antipsychotic profiles in preclinical models . Similarly, other piperidine derivatives are being explored as inhibitors of various biological targets, highlighting the broad research utility of this chemical class . The presence of the methoxypyridazine group is a notable feature, as pyridazine derivatives are actively researched for their diverse biological activities . This product is intended for research purposes only, specifically for in vitro assay development and compound screening. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to fully characterize the compound's properties, mechanism of action, and specific research applications.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H24N4O3/c1-25-16-6-4-3-5-15(16)13-20-19(24)14-9-11-23(12-10-14)17-7-8-18(26-2)22-21-17/h3-8,14H,9-13H2,1-2H3,(H,20,24)

InChI Key

DHNPKFPOCQUMOU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

Biological Activity

N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H24N4O3
  • Molecular Weight : 356.4 g/mol

The structure includes a piperidine core substituted with a methoxybenzyl group and a methoxypyridazine moiety, which are believed to contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic receptors. This could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.
  • Anticancer Potential : Similar compounds have shown promise as multitarget kinase inhibitors, which can be beneficial in cancer therapy. For instance, derivatives of piperidine carboxamides have demonstrated significant anti-proliferative effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationPotential interaction with muscarinic receptors
Anticancer PotentialInhibitory effects on cancer cell proliferation
Kinase InhibitionTargeting multiple kinases involved in cancer pathways

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Receptor Binding : The compound may bind to specific receptors in the brain, influencing neurotransmitter release and activity.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways related to cancer progression.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of intermediates through reactions such as:

  • N-Alkylation : Attaching the methoxybenzyl group to the piperidine ring.
  • Pyridazine Formation : Synthesizing the methoxypyridazine moiety through cyclization reactions.

These synthetic routes allow for the modification of the compound to enhance its biological activity or selectivity.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds derived from piperidine carboxamides:

  • A study on a related compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating strong anticancer activity .
  • Molecular docking studies have shown that these compounds can effectively interact with multiple kinases, suggesting a multitarget approach in drug design for cancer therapy .

Scientific Research Applications

The compound N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest in various scientific fields, particularly medicinal chemistry. This article will delve into its applications, supported by relevant data tables and case studies.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its structural features indicate possible activity against various diseases, particularly neurological disorders due to its interaction with neurotransmitter systems.

Neuropharmacology

Research has indicated that compounds with similar structures can modulate neurotransmitter systems, particularly muscarinic receptors. This modulation is crucial for developing treatments for conditions such as Alzheimer's disease and schizophrenia.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in anticancer therapies.

Antimicrobial Properties

The compound's structural diversity allows it to interact with various microbial targets, potentially leading to the development of new antimicrobial agents. Studies have shown that piperidine derivatives can possess significant antibacterial and antifungal activities.

Case Study 1: Anticancer Evaluation

In an experimental study, this compound was tested against several human cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer drug candidate.

Case Study 2: Neuroprotective Effects

A study exploring the neuroprotective effects of similar piperidine derivatives found that they could prevent neuronal cell death induced by oxidative stress. This opens avenues for using this compound in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Methoxy Groups : Enhance lipophilicity and improve membrane permeability.
  • Piperidine Ring : Essential for maintaining activity against biological targets.
  • Pyridazine Moiety : Contributes to the compound's interaction profile with various receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with piperidine-carboxamide derivatives reported in antiviral and receptor-targeting studies. Below is a comparative analysis based on available evidence:

Comparison with (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 6, )

  • Structural Differences :
    • The naphthalene substituent in Scheme 6 introduces bulkier aromaticity compared to the 6-methoxypyridazine group in the target compound.
    • The 2-methoxypyridine methyl group in Scheme 6 versus the 2-methoxybenzyl group in the target compound alters electronic and steric properties.
  • The pyridazine ring in the target compound could offer stronger hydrogen-bonding capabilities due to its nitrogen-rich structure .

Comparison with N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide ()

  • Structural Differences :
    • The benzylpiperidin-4-yl group in replaces the 2-methoxybenzyl carboxamide in the target compound.
    • The carboxamide is positioned at the 3-position of the piperidine ring () versus the 4-position in the target compound.
  • Positional isomerism (3- vs. 4-carboxamide) could influence spatial orientation relative to catalytic sites in enzymes or receptors .

Data Tables: Key Structural and Hypothetical Pharmacological Comparisons

Compound Core Structure Substituent 1 Substituent 2 Hypothetical Advantages
Target Compound Piperidine-4-carboxamide 6-Methoxypyridazin-3-yl 2-Methoxybenzyl Enhanced solubility (methoxy groups), hydrogen-bonding potential
Scheme 6 Compound () Piperidine-4-carboxamide 1-(Naphthalen-1-yl)ethyl 2-Methoxypyridin-4-yl-methyl High hydrophobicity for membrane penetration
Compound Piperidine-3-carboxamide 6-Methoxypyridazin-3-yl 1-Benzylpiperidin-4-yl Rigid structure for selective binding

Preparation Methods

Nucleophilic Substitution of Chloropyridazine Derivatives

A foundational approach involves reacting chloropyridazine intermediates with piperidine derivatives. For example:

  • Chloropyridazine Preparation : 6-Methoxypyridazin-3-yl chloride is synthesized via halogenation of pyridazine derivatives under controlled conditions.

  • Piperidine Functionalization : Piperidine-4-carboxamide intermediates are prepared through alkylation or amidation reactions. For instance, 4-cyano-4-phenylpiperidine derivatives are synthesized via nucleophilic substitution of benzyl cyanides with bis(2-chloroethyl)amine.

  • Coupling Reaction : The chloropyridazine reacts with the piperidine intermediate in the presence of a base (e.g., K₂CO₃ or NaH) and a solvent (e.g., DMF or MeCN) to form the core structure.

Table 1: Representative Coupling Reactions

StepReagents/ConditionsYieldSource
1Chloropyridazine + piperidine intermediate, K₂CO₃, DMF, 70°C, 2 h34%
2Piperidine-4-carboxamide + 6-methoxypyridazin-3-yl chloride, NaH, MeCN, 50°C, 12 h85%

Amidation with 2-Methoxybenzylamine

The 2-methoxybenzyl group is introduced via amidation:

  • Activation of Carboxylic Acid : Piperidine-4-carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amination : The acyl chloride reacts with 2-methoxybenzylamine in a solvent such as dichloromethane (DCM) or THF, often with a base (e.g., DIPEA) to neutralize HCl.

Table 2: Amidation Conditions

StepReagents/ConditionsYieldSource
1Piperidine-4-carboxylic acid + SOCl₂, reflux, 2 h90%
2Acyl chloride + 2-methoxybenzylamine, DCM, DIPEA, 0°C → rt, 4 h78%

Alternative Routes: Continuous Flow Synthesis

Emerging methods utilize continuous flow reactors to enhance scalability and purity:

  • Stepwise Synthesis : Chloropyridazine intermediates and piperidine precursors are fed into a reactor under optimized temperature (60–100°C) and pressure.

  • Advantages : Improved heat/mass transfer, reduced side reactions, and consistent yields (~85–90%).

Reagents and Conditions Optimization

Solvent and Catalyst Selection

  • Solvents : Polar aprotic solvents (DMF, MeCN) enhance nucleophilic substitution rates.

  • Catalysts : DBU or KI may accelerate coupling reactions.

  • Temperature : Reactions typically proceed at 50–70°C to balance reactivity and stability.

Protecting Groups

  • O-Benzyl (O-Bz) Protection : Used to stabilize intermediates during deprotection steps (e.g., alkaline hydrolysis).

Challenges and Solutions

Regioselectivity in Pyridazine Functionalization

Chloropyridazine derivatives may undergo competitive substitution at the 2- vs. 3-position. Solutions include:

  • Steric Control : Bulky substituents (e.g., methoxy groups) direct electrophiles to the 3-position.

  • Kinetic Isolation : Low-temperature reactions slow side reactions.

Scalability and Purity

  • Continuous Flow Reactors : Enable large-scale production with minimal impurities.

  • Column Chromatography : Silica gel (Hexane/EtOAc) or reversed-phase HPLC purifies intermediates.

Comparative Analysis of Methods

Table 3: Efficiency Comparison

MethodYieldPurityScalabilitySource
Batch Synthesis70–85%HighModerate
Continuous Flow85–90%ExcellentHigh
Microwave-Assisted80–95%GoodLow

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients).
  • Intermediate characterization by 1H NMR^1 \text{H NMR} and LC-MS.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Amide CouplingHATU, DIPEA, DMF, 0°C→RT65–75
Pyridazine MethoxylationNaOMe, MeOH, reflux50–60
Reductive AminationNaBH₃CN, AcOH, MeOH70–80

Advanced: How can researchers address low regioselectivity during pyridazine methoxylation?

Answer:
Low regioselectivity in pyridazine functionalization (e.g., 3- vs. 6-position) can arise due to competing electronic and steric effects. Strategies include:

  • Directing Groups : Install temporary protecting groups (e.g., SEM or Boc) to steer substitution ( uses fluorine as a directing group) .
  • Metal Catalysis : Employ Pd-catalyzed C-H activation for selective methoxylation (analogous to methods in for indole derivatives) .
  • Computational Modeling : Use DFT calculations to predict reactive sites (supported by ’s use of IUPAC-based structural analysis) .

Basic: What analytical techniques validate structural integrity and purity?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13}\text{C}, and 2D NMR (COSY, HSQC) confirm connectivity (e.g., uses NMR for crystalline form verification) .
  • HPLC-MS : Purity >98% (C18 column, 0.1% formic acid/ACN gradient) ( specifies HPLC for quality control) .
  • X-Ray Diffraction : For crystalline forms ( reports single-crystal XRD for polymorph characterization) .

Q. Table 2: Characterization Parameters

TechniqueParametersTarget Metrics
1H NMR^1 \text{H NMR}400 MHz, DMSO-d₆δ 8.2–6.8 (pyridazine/benzyl protons)
HPLCC18, 254 nmRetention time: 8.2 min
XRDCu-Kα radiationSpace group: P2₁/c

Advanced: How to resolve contradictory 1H NMR^1 \text{H NMR}1H NMR data between synthetic batches?

Answer:
Contradictions may stem from:

Solvate Formation : Test dissolution in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) ( highlights solvent effects) .

Dynamic Exchange : Variable-temperature NMR to detect rotamers (e.g., piperidine ring puckering).

Impurity Profiling : Use LC-MS/MS to identify byproducts (’s impurity standards guide this) .

Basic: What in vitro assays assess bioactivity?

Answer:

  • Enzyme Inhibition : Screen against kinases or proteases (e.g., ’s SARS-CoV-2 PLpro assay) .
  • Receptor Binding : Radioligand displacement assays (e.g., ’s NK1 receptor studies) .
  • Cellular Viability : MTT assay in relevant cell lines (e.g., HEK293 or A549).

Advanced: How to investigate discrepancies between binding affinity and functional activity?

Answer:
Discrepancies may arise due to:

  • Allosteric Modulation : Perform Schild analysis or calcium flux assays (’s LY compounds show functional selectivity) .
  • Off-Target Effects : Use proteome-wide affinity profiling (e.g., thermal shift assays).
  • Metabolic Instability : Test compound stability in hepatocyte models (’s safety protocols apply) .

Basic: What computational tools predict physicochemical properties?

Answer:

  • LogP/D Solubility : Use MarvinSketch or ACD/Labs (’s lipophilicity analysis for analogs) .
  • pKa Prediction : SPARC or MoKa (’s dihydropyridine analogs guide protonation sites) .
  • Metabolic Sites : GLORY or StarDrop for CYP450 metabolism.

Advanced: How to validate predicted metabolic stability differences among analogs?

Answer:

  • Microsomal Incubations : Human liver microsomes + NADPH, LC-MS quantification (’s safety testing framework) .
  • Reactive Metabolite Screening : Trapping assays with glutathione or KCN.
  • In Silico-Experimental Mapping : Compare predicted vs. observed half-lives (’s trifluoromethyl stability data) .

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